molecular formula C24H30O4 B13915529 Neuroinflammatory-IN-1

Neuroinflammatory-IN-1

Cat. No.: B13915529
M. Wt: 382.5 g/mol
InChI Key: FOLRRJWXMGCSSH-BGOJXZSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neuroinflammatory-IN-1 is a compound known for its significant role in modulating neuroinflammation. Neuroinflammation is a critical process involved in various neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. The compound has garnered attention due to its potential therapeutic applications in mitigating neuroinflammatory responses and its ability to target specific molecular pathways involved in neurodegeneration .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Neuroinflammatory-IN-1 involves multiple steps, including the formation of key intermediates through specific reaction conditions. The synthetic route typically starts with the preparation of a precursor molecule, followed by a series of chemical reactions such as nucleophilic substitution, oxidation, and cyclization. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance production rates and reduce costs. Quality control measures, including chromatography and spectroscopy, are implemented to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: Neuroinflammatory-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its pharmacological properties and bioavailability .

Scientific Research Applications

Neuroinflammatory-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Neuroinflammatory-IN-1 exerts its effects by targeting specific molecular pathways involved in neuroinflammation. The compound interacts with key receptors and enzymes, such as interleukin-1 receptor and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). By modulating these pathways, this compound reduces the production of pro-inflammatory cytokines and inhibits the activation of microglia and astrocytes, thereby mitigating neuroinflammatory responses .

Comparison with Similar Compounds

Uniqueness: Neuroinflammatory-IN-1 is unique due to its specific targeting of neuroinflammatory pathways and its potential to modulate multiple signaling cascades involved in neurodegeneration. Unlike other compounds, it offers a more targeted approach with potentially fewer side effects .

Properties

Molecular Formula

C24H30O4

Molecular Weight

382.5 g/mol

IUPAC Name

7-[(2E,6E)-3,7,11-trimethyl-10-oxododeca-2,6-dienoxy]chromen-2-one

InChI

InChI=1S/C24H30O4/c1-17(2)22(25)12-8-18(3)6-5-7-19(4)14-15-27-21-11-9-20-10-13-24(26)28-23(20)16-21/h6,9-11,13-14,16-17H,5,7-8,12,15H2,1-4H3/b18-6+,19-14+

InChI Key

FOLRRJWXMGCSSH-BGOJXZSCSA-N

Isomeric SMILES

CC(C)C(=O)CC/C(=C/CC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)/C

Canonical SMILES

CC(C)C(=O)CCC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C

Origin of Product

United States

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